2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C11H19Cl. It belongs to the class of bicyclic compounds known as norbornanes, which are characterized by a bicyclo[2.2.1]heptane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with a suitable olefin, followed by chlorination. For example, reacting cyclopentadiene with 3-chloro-2-methylpropene under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the 3-chloro-2-methylpropyl group.
2,2,3-Trimethylbicyclo[2.2.1]heptane: Another related compound with different substituents on the bicyclic skeleton.
Uniqueness
2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane is unique due to the presence of the 3-chloro-2-methylpropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H19Cl |
---|---|
Molekulargewicht |
186.72 g/mol |
IUPAC-Name |
2-(3-chloro-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Cl/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
KTIPCLYKRTVFLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CC2CCC1C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.